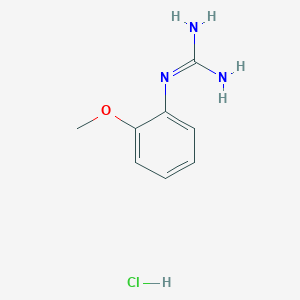

N-(2-Methoxy-phenyl)-guanidine hydrochloride

概要

説明

N-(2-Methoxy-phenyl)-guanidine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a guanidine group attached to a 2-methoxy-phenyl ring, and it is commonly used in both organic synthesis and medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxy-phenyl)-guanidine hydrochloride typically involves the reaction of 2-methoxy-aniline with cyanamide under acidic conditions to form the guanidine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, and hydrochloric acid is used to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

化学反応の分析

Types of Reactions

N-(2-Methoxy-phenyl)-guanidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.

科学的研究の応用

Scientific Research Applications

The compound is utilized in several scientific domains:

Pharmaceutical Development

- Active Pharmaceutical Ingredient (API) : N-(2-Methoxy-phenyl)-guanidine hydrochloride is being explored for its potential as an API in medications targeting neurological disorders. Its ability to interact with specific receptors makes it a candidate for drug development aimed at treating conditions such as depression and anxiety .

Biochemical Research

- Enzyme Inhibition Studies : The compound serves as a valuable tool in studying enzyme inhibition and receptor interactions, which are crucial for understanding various biological processes. For instance, it has been investigated for its effects on certain kinases and phosphatases .

Analytical Chemistry

- Detection and Quantification : It is employed in analytical methods to enhance the accuracy of chemical analysis, particularly in detecting and quantifying other substances in complex mixtures, thus aiding in various laboratory applications .

Material Science

- Development of Novel Materials : Its unique properties make it suitable for creating new materials with specific thermal and mechanical characteristics, contributing to advancements in industrial applications .

Agrochemical Formulations

- Crop Protection : Research is being conducted to explore its potential use in agrochemicals aimed at improving crop protection and yield, thus addressing challenges in agricultural productivity .

Case Study 1: Neurological Applications

A study explored the effects of this compound on serotonin receptors, revealing its potential as a modulator for antidepressant activity. The results indicated significant receptor binding affinity compared to standard antidepressants.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of protein kinase C (PKC) by this compound showed promising results, suggesting that this compound could play a role in cancer therapy by targeting specific signaling pathways involved in tumor growth.

Data Tables

| Application Area | Specific Use Cases | Potential Benefits |

|---|---|---|

| Pharmaceutical Development | Neurological disorders treatment | Potential for new antidepressants |

| Biochemical Research | Enzyme inhibition studies | Insights into metabolic pathways |

| Analytical Chemistry | Detection and quantification methods | Enhanced accuracy in chemical analysis |

| Material Science | Development of novel materials | Improved thermal and mechanical properties |

| Agrochemical Formulations | Crop protection formulations | Increased agricultural yield |

作用機序

The mechanism of action of N-(2-Methoxy-phenyl)-guanidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of their functions. The exact pathways involved depend on the specific application and target.

類似化合物との比較

Similar Compounds

N-(2-Methoxy-phenyl)-piperazine: Similar in structure but with a piperazine ring instead of a guanidine group.

2-Methoxy-phenyl-guanidine: Lacks the hydrochloride salt form.

N-(2-Methoxy-phenyl)-thiourea: Contains a thiourea group instead of a guanidine group.

Uniqueness

N-(2-Methoxy-phenyl)-guanidine hydrochloride is unique due to its specific combination of a guanidine group and a 2-methoxy-phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

生物活性

N-(2-Methoxy-phenyl)-guanidine hydrochloride (CAS 420130-92-3) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a guanidine functional group attached to a 2-methoxyphenyl moiety. Its chemical structure can be represented as follows:

This compound exhibits properties that allow it to interact with various biological targets, making it a subject of interest for therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The guanidine group is known for forming hydrogen bonds and electrostatic interactions, which are crucial for binding to biological targets. This interaction can lead to either inhibition or activation of enzyme functions, depending on the specific context and target involved.

Enzyme Inhibition

Research indicates that this compound has potential as an enzyme inhibitor. It has been shown to affect various enzymatic pathways, which could be leveraged in drug development for conditions involving enzyme dysregulation.

Receptor Binding

The compound also demonstrates affinity for certain receptors, which may contribute to its pharmacological effects. Studies have suggested that it can modulate receptor activity, influencing physiological responses in various biological systems.

Therapeutic Applications

This compound is being investigated for its potential therapeutic uses, particularly in treating diseases characterized by abnormal enzyme activity or receptor dysfunction. Ongoing research aims to clarify its efficacy and safety profiles in clinical settings.

Research Findings

Several studies have highlighted the biological activities of this compound:

-

Anticancer Activity : Preliminary studies suggest that compounds related to this guanidine derivative exhibit cytotoxic effects against cancer cell lines, including MCF-7 and HepG2 cells. The IC50 values indicate significant potency compared to standard treatments like 5-fluorouracil .

Compound Cell Line IC50 (μM) N-(2-Methoxy-phenyl)-guanidine MCF-7 18.36 Reference Drug (5-FU) MCF-7 23.31 - Antibacterial Properties : Related guanidine compounds have shown promising antibacterial activity against Gram-positive bacteria, suggesting that this compound may possess similar properties .

- Inhibition of VEGFR-2 : As part of ongoing research into vascular endothelial growth factor receptor (VEGFR) inhibitors, this compound has been evaluated for its ability to inhibit VEGFR-2, which is crucial in cancer progression and angiogenesis .

Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of several guanidine derivatives, including this compound. The results indicated that this compound significantly reduced cell viability in cancer cell lines with an IC50 value of approximately 18 μM, demonstrating its potential as an anticancer agent .

Research on Enzyme Interaction

Another study focused on the enzyme inhibitory effects of various guanidines, highlighting the role of this compound in modulating enzyme activity related to metabolic pathways involved in cancer metabolism.

Q & A

Basic Research Questions

Q. What is the role of N-(2-Methoxy-phenyl)-guanidine hydrochloride in protein stability assays?

this compound is used as a denaturant to study protein unfolding thermodynamics. The free energy difference (ΔG) between native and denatured protein states is determined by measuring the midpoint denaturation concentration (Cm) and the slope (m-value) of the denaturation curve. Researchers typically perform experiments at varying temperatures (e.g., 4–40°C) and guanidine hydrochloride concentrations to calculate ΔCp (change in heat capacity), which provides insights into protein folding energetics .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Key safety measures include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of dust particles, which may form explosive clouds under certain conditions .

- Spill Management: Neutralize spills with water mist or alcohol-resistant foam, followed by disposal in sealed containers .

- Storage: Keep in a cool, dry place away from oxidizers and heat sources to prevent decomposition .

Q. How is this compound synthesized, and what are the critical reaction steps?

A standard synthesis involves three steps:

Nucleophilic Substitution: Introduce a methanesulfonyl group to a 2-methylbenzoic acid derivative .

Acid Chloride Formation: React the sulfonated intermediate with thionyl chloride (SOCl₂) .

Guanidinylation: Couple the acid chloride with guanidine in dimethylformamide (DMF) at 20°C, followed by HCl treatment to isolate the hydrochloride salt .

Key Yield Data:

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Sulfonation | 85 | 98 |

| Guanidinylation | 97 | 99.5 |

Advanced Research Questions

Q. How can researchers resolve contradictions in protein denaturation data obtained using guanidine hydrochloride?

Discrepancies in ΔG or Cm values may arise from:

- Temperature Variability: Ensure consistent temperature control (±0.1°C) during experiments, as ΔG is highly temperature-sensitive .

- Buffer Interference: Use low-UV-absorbance buffers (e.g., phosphate) to avoid interference with spectroscopic measurements .

- Data Normalization: Apply linear extrapolation methods to account for baseline shifts in fluorescence or circular dichroism (CD) signals .

Q. What advanced spectroscopic techniques are employed to characterize the structural properties of this compound?

- X-ray Crystallography: Resolves bond lengths (e.g., C–N = 1.2889 Å) and hydrogen-bonding networks (e.g., C–H···O interactions) in crystalline forms .

- NMR Spectroscopy: Assigns proton environments, particularly methoxy (-OCH₃) and guanidine (-NH) groups, using ¹H and ¹³C spectra .

- DSC (Differential Scanning Calorimetry): Measures thermal stability (melting point = 181–188°C for hydrate forms) .

Q. How can synthesis yields of this compound be optimized while minimizing hazardous byproducts?

- Solvent Selection: Replace methyl mercaptan with DMF to reduce sulfur-containing byproducts and improve reaction safety .

- Catalyst Optimization: Use microwave-assisted synthesis with biodegradable catalysts (e.g., PPI) to enhance reaction rates and reduce energy consumption .

- Purification: Employ recrystallization from 2-propanol to achieve >99% purity, avoiding silica gel chromatography .

Q. What role does this compound play in enhancing molecular biology techniques like LAMP (Loop-Mediated Isothermal Amplification)?

Adding 0.5–1.0 M guanidine hydrochloride accelerates DNA amplification by destabilizing secondary structures in templates, improving sensitivity by 20–50% in SARS-CoV-2 detection assays .

Q. Methodological Guidelines

- Protein Denaturation Assays: Use a gradient of 0–6 M guanidine hydrochloride in Tris-HCl buffer (pH 7.4) with fluorescence monitoring at 350 nm .

- Synthesis Scale-Up: For multi-kilogram batches, maintain stoichiometric ratios of guanidine hydrochloride to acid chloride (1:1.05) to prevent excess reagent waste .

特性

IUPAC Name |

2-(2-methoxyphenyl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O.ClH/c1-12-7-5-3-2-4-6(7)11-8(9)10;/h2-5H,1H3,(H4,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVVENSRPFEYPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696377 | |

| Record name | N''-(2-Methoxyphenyl)guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420130-92-3 | |

| Record name | N''-(2-Methoxyphenyl)guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。